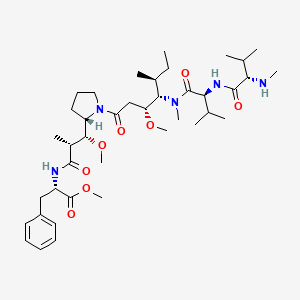
MMAF-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’ester méthylique de la monométhylauristatine F est un analogue synthétique du composé naturel dolastatine 10. C’est un agent cytotoxique puissant utilisé dans la recherche scientifique, en particulier dans le domaine de la thérapie anticancéreuse. L’ester méthylique de la monométhylauristatine F fonctionne comme un inhibiteur de la tubuline, perturbant la dynamique des microtubules et inhibant ainsi la division cellulaire .
Applications De Recherche Scientifique
Monomethyl auristatin F methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cell division and microtubule dynamics.
Medicine: It is a key component in the development of antibody-drug conjugates for targeted cancer therapy
Industry: It is used in the production of various pharmaceuticals and research chemicals.
Mécanisme D'action
L’ester méthylique de la monométhylauristatine F exerce ses effets en inhibant la polymérisation de la tubuline, qui est essentielle à la formation des microtubules. Cette inhibition perturbe le fuseau mitotique, conduisant à l’arrêt du cycle cellulaire et à l’apoptose. Le composé cible les cellules cancéreuses en se liant à la tubuline et en empêchant sa polymérisation, inhibant ainsi la division cellulaire .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
MMAF-OMe acts as an ADC cytotoxin . It interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubules . This interaction leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This compound can also affect cell signaling pathways and gene expression related to cell cycle and apoptosis . This compound has limited cell permeability as a free drug, which results in diminished cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin and inhibition of tubulin polymerization . This disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis
Temporal Effects in Laboratory Settings
This compound shows a time-dependent effect on cells. Over time, it can lead to significant cell death in tumor cell lines . This compound is a highly stable molecule, showing no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B .
Metabolic Pathways
It is known that this compound is a synthetic derivative of auristatin, which is metabolized in the liver
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of cancer cells, allowing for the selective delivery of this compound . Once inside the cell, this compound is released and can exert its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound is largely within the cytoplasm where it interacts with tubulin . After internalization of the ADC, this compound is released in the cytoplasm where it can bind to tubulin and disrupt microtubule dynamics .
Méthodes De Préparation
L’ester méthylique de la monométhylauristatine F peut être synthétisé par différentes voies. Une méthode courante implique le couplage d’un trimère avec de la valine protégée par Boc, suivi d’une hydrolyse d’ester et d’une déprotection N si nécessaire . Une autre méthode implique la préparation d’un isomère chiral de la monométhylauristatine F, qui ne nécessite pas l’utilisation de métaux nobles ou de catalyseurs chiraux coûteux . Les méthodes de production industrielles se concentrent sur l’optimisation du rendement et de la rentabilité, rendant le processus adapté à des applications à grande échelle .
Analyse Des Réactions Chimiques
L’ester méthylique de la monométhylauristatine F subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l’aide d’agents oxydants courants dans des conditions contrôlées.
Réduction : Les réactions de réduction impliquent généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Les réactions de substitution peuvent être réalisées à l’aide de divers nucléophiles et électrophiles dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
L’ester méthylique de la monométhylauristatine F a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il sert d’outil pour étudier la division cellulaire et la dynamique des microtubules.
Médecine : Il est un élément clé dans le développement de conjugués anticorps-médicaments pour la thérapie anticancéreuse ciblée
Industrie : Il est utilisé dans la production de divers produits pharmaceutiques et produits chimiques de recherche.
Comparaison Avec Des Composés Similaires
L’ester méthylique de la monométhylauristatine F est similaire aux autres dérivés d’auristatine tels que la monométhylauristatine E. Les deux composés fonctionnent comme des inhibiteurs de la tubuline, mais l’ester méthylique de la monométhylauristatine F possède une fraction phénylalanine à son extrémité C, ce qui contribue à son imperméabilité membranaire . Cela le rend moins puissant comme toxine libre par rapport à la monométhylauristatine E, mais plus adapté à une utilisation dans les conjugués anticorps-médicaments .
Des composés similaires comprennent :
- Monométhylauristatine E
- Dolastatine 10
- Vincristine
- Paclitaxel
L’ester méthylique de la monométhylauristatine F se distingue par sa structure unique et ses applications spécifiques dans la thérapie anticancéreuse ciblée .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLBJXFSHALRZ-FUVGGWJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
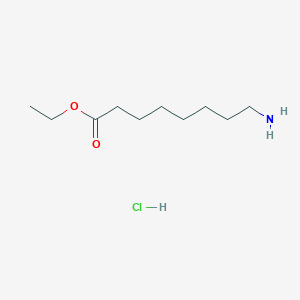
![5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2451797.png)

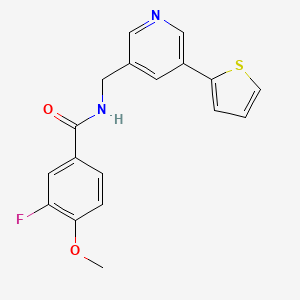
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2451803.png)

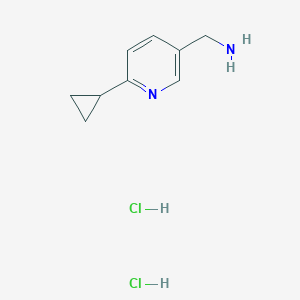

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
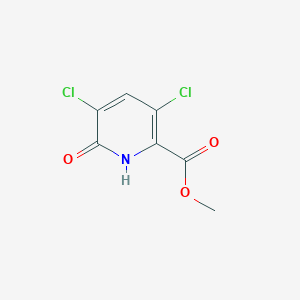
![N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2451817.png)

